molecular formula C18H20F2N2O2 B2482062 N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide CAS No. 1384568-61-9

N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide

Cat. No. B2482062
CAS RN: 1384568-61-9
M. Wt: 334.367
InChI Key: ZNZQUOCQKMNBQH-UHFFFAOYSA-N
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Description

“N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide” is a complex organic compound. It contains a cyclohexyl group, which is a ring of six carbon atoms, and a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached. The “cyano” refers to a cyanide group (-CN), and “oxobutanamide” suggests the presence of a four-carbon chain with a ketone (C=O) and an amide (CONH2) group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would involve several steps, each introducing a different part of the molecule. This could involve reactions like nucleophilic substitution, condensation, or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The cyclohexyl and difluorophenyl groups are both ring structures, which could influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the amide and ketone groups in this compound are polar, which could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drugs or bioactive compounds. Without specific information, it’s impossible to say what the mechanism of action of this compound would be .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could involve studying its reactivity, investigating its potential uses, or exploring its mechanism of action in biological systems .

properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c19-13-6-7-14(15(20)10-13)17(23)8-9-18(24)22-16(11-21)12-4-2-1-3-5-12/h6-7,10,12,16H,1-5,8-9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZQUOCQKMNBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)CCC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide

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